Tunlametinib - 1801756-06-8

Tunlametinib

Catalog Number: EVT-8814642
CAS Number: 1801756-06-8
Molecular Formula: C16H12F2IN3O3S
Molecular Weight: 491.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Tunlametinib is an orally bioavailable inhibitor of mitogen-activated protein kinase kinase (MAP2K, MAPK/ERK kinase, or MEK), with potential antineoplastic activity. Upon administration, tunlametinib selectively binds to and inhibits the activity of MEK, preventing the activation of MEK-dependent effector proteins and transcription factors, which may result in the inhibition of growth factor-mediated cell signaling and tumor cell proliferation. MEK, a threonine/tyrosine kinase, plays a key role in the activation of the RAS/RAF/MEK/ERK pathway that regulates cell growth. This pathway is often dysregulated in a variety of tumor cell types through BRAF, KRAS and NRAS mutations.
Source and Classification

Tunlametinib is classified as a small-molecule inhibitor within the broader category of targeted cancer therapies. It specifically inhibits MEK1 and MEK2 kinases, which are critical components of the MAPK signaling pathway involved in cell proliferation and survival. The compound's development was motivated by the need for more effective treatments for cancers driven by aberrant signaling in this pathway .

Synthesis Analysis

Methods and Technical Details

The synthesis of tunlametinib involves several key steps that utilize standard organic chemistry techniques. While specific proprietary methods may not be publicly detailed, the synthesis generally follows a multi-step process that includes:

  1. Initial Formation: The synthesis begins with the formation of key intermediates through reactions such as amination or alkylation.
  2. Cyclization: Subsequent cyclization reactions are employed to form the core structure of the compound.
  3. Functionalization: Additional functional groups are introduced to enhance selectivity and potency against MEK kinases.
  4. Purification: The final product is purified using techniques like high-performance liquid chromatography (HPLC) to ensure high purity suitable for biological testing.

The synthesis is designed to produce tunlametinib with a high degree of specificity for its target while minimizing off-target effects .

Molecular Structure Analysis

Structure and Data

Tunlametinib's molecular structure can be represented as follows:

  • Chemical Formula: C₁₈H₁₈N₄O₂S
  • Molecular Weight: 358.43 g/mol
  • Key Structural Features:
    • A sulfonamide group that enhances solubility and bioavailability.
    • A central core that allows for selective binding to MEK kinases.

The three-dimensional conformation of tunlametinib facilitates its interaction with the allosteric site of MEK1/2, which is critical for its inhibitory activity .

Chemical Reactions Analysis

Reactions and Technical Details

Tunlametinib undergoes various chemical reactions that are essential for its pharmacological activity:

  1. Inhibition of Kinase Activity: Tunlametinib binds to the allosteric site of MEK1/2, preventing their activation by upstream RAS proteins.
  2. Metabolism: In vivo studies indicate that tunlametinib is rapidly metabolized into its primary metabolite M8, which retains some pharmacological activity. The metabolic pathway involves phase I reactions primarily mediated by cytochrome P450 enzymes .
  3. Drug Interactions: Studies have shown that tunlametinib does not significantly interact with other drugs metabolized through common pathways, indicating a favorable profile for combination therapies .
Mechanism of Action

Process and Data

Tunlametinib exerts its anticancer effects primarily through the inhibition of the MEK/ERK signaling pathway:

  1. Targeting MEK Kinases: By binding to MEK1/2, tunlametinib prevents their phosphorylation and subsequent activation by upstream RAS proteins.
  2. Cell Cycle Arrest and Apoptosis: Tunlametinib induces cell cycle arrest at the G0/G1 phase and promotes apoptosis in tumor cells, particularly those harboring RAS or RAF mutations .
  3. Pharmacokinetics: The compound demonstrates a rapid absorption profile with a maximum plasma concentration reached within 0.5 to 1 hour post-administration, followed by a half-life ranging from 21.84 to 34.41 hours .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Tunlametinib is typically a white to off-white solid.
  • Solubility: It exhibits good solubility in organic solvents, which aids in formulation development.
  • Stability: The compound is stable under normal laboratory conditions but should be protected from light and moisture.

Relevant Data or Analyses

Studies have shown that tunlametinib maintains stability across various pH levels, making it suitable for oral formulations .

Applications

Scientific Uses

Tunlametinib has several promising applications in oncology:

  1. Cancer Treatment: It is primarily investigated for use in treating NRAS-mutant melanoma and BRAF V600-mutant solid tumors.
  2. Combination Therapies: Preclinical studies suggest enhanced efficacy when combined with other targeted therapies such as BRAF inhibitors (e.g., vemurafenib) or chemotherapeutic agents like docetaxel .
  3. Clinical Trials: Tunlametinib is currently undergoing various clinical trials to evaluate its safety and efficacy as both monotherapy and in combination with other agents in patients with advanced malignancies .
Discovery and Rational Design of Tunlametinib as a MEK Inhibitor

Structural Optimization of MEK Inhibitors: Insights from Binimetinib and Trametinib

The development of Tunlametinib emerged from systematic efforts to overcome limitations inherent in first-generation mitogen-activated protein kinase kinase (MEK) inhibitors. Extensive retrospective analysis revealed that existing compounds exhibited suboptimal profiles in clinical settings, primarily due to either limited efficacy or unfavorable pharmacokinetic properties. Among these, Binimetinib (also known as MEK162) demonstrated satisfactory pharmacokinetic profiles but required efficacy enhancements, while Trametinib suffered from poor solubility and significant drug accumulation (approximately 6-fold) leading to toxicity concerns [1] [7].

Binimetinib served as the primary structural scaffold for Tunlametinib's design due to its unique binding mode that permits exceptional selectivity by not blocking Raf binding and phosphorylation sites. Medicinal chemistry efforts focused on modifying Binimetinib's core structure to enhance hydrogen-bonding interactions within the MEK allosteric pocket. The optimization process specifically targeted the aromatic nitrogen moiety responsible for forming critical hydrogen bonds, contrasting with the less effective aromatic fluorine found in Cobimetinib. This strategic modification resulted in Tunlametinib's distinct chemical architecture, characterized by enhanced binding affinity and optimized physicochemical properties [1].

Table 1: Comparative Properties of MEK Inhibitors

PropertyBinimetinibTrametinibTunlametinib
MEK1 half maximal inhibitory concentration (nM)190.7~1*
Solubility ProfileModerateLow (requires dimethyl sulfoxide co-solvate)Improved
Drug Accumulation PotentialMinimalHigh (6-fold)Minimal
Key Structural AdvantageAromatic nitrogenExtended half-lifeEnhanced H-bond donors

Estimated from potency data [1] [7]

The structural refinements achieved significant improvements in solubility profiles and reduced accumulation potential compared to Trametinib. Unlike Trametinib's dimethyl sulfoxide-dependent formulation, Tunlametinib was engineered for enhanced aqueous solubility, thereby mitigating precipitation risks and improving bioavailability. These optimizations addressed the critical pharmaceutical limitations observed in earlier MEK inhibitors while preserving the desirable pharmacokinetic attributes of the Binimetinib scaffold [1] [7].

Rationale for Targeting the MEK Allosteric Pocket in RAS/RAF-Mutant Cancers

The RAS-RAF-MEK-extracellular signal-regulated kinase signaling pathway represents a critical oncogenic cascade implicated in over one-third of human malignancies. Activating mutations in RAS genes occur in approximately 33% of cancers, with particularly high prevalence in pancreatic (70-90%), colorectal (25-35%), and non-small cell lung carcinomas (10-30%) [1] [2] [3]. RAF mutations, predominantly in BRAF, drive approximately 8% of human cancers, including melanoma (40-60%), thyroid carcinoma (30-50%), and hairy cell leukemia (100%) [3] [8].

MEK occupies a pivotal signaling nexus as the sole activator of extracellular signal-regulated kinase and convergence point for aberrant signaling from mutated upstream regulators (RAS, RAF). This strategic positioning makes MEK inhibition particularly compelling for cancers driven by RAS/RAF mutations, as it bypasses compensatory mechanisms and feedback loops that diminish the efficacy of upstream inhibitors [1] [5]. The allosteric pocket of MEK represents an especially attractive target because it allows for highly specific inhibition without competing with adenosine triphosphate binding, thereby reducing off-target effects and enhancing therapeutic windows [1] [7].

Preclinical evidence demonstrated that pharmacological MEK inhibition could completely abrogate tumor growth in BRAF-mutant xenografts, whereas RAS-mutant tumors exhibited only partial inhibition [1]. This differential response highlighted both the therapeutic potential and limitations of MEK monotherapy, prompting investigation into vertical pathway inhibition strategies. The discovery of Tunlametinib specifically addressed the need for agents capable of achieving profound pathway suppression in diverse genetic contexts, particularly in tumors resistant to first-generation MEK inhibitors or those exhibiting reactivation of the mitogen-activated protein kinase pathway through alternative mechanisms [1] [8].

Key Molecular Interactions: Hydrogen Bonding with S212 Residue and Selectivity

The exceptional potency of Tunlametinib originates from precision-engineered molecular interactions within MEK's allosteric binding pocket. Biochemical and structural analyses revealed that a conserved serine residue at position 212 (S212) serves as the critical anchor point for high-affinity binding. Tunlametinib forms a strong hydrogen bond between its aromatic nitrogen and the hydroxyl group of S212, with geometric constraints optimized for distance (≤ 2.9Å) and angle alignment (θ ≥ 120°) [1] [9]. This specific interaction generates approximately 19-fold greater binding energy compared to Binimetinib and significantly outperforms the weaker fluorine-mediated interaction of Cobimetinib [1].

The S212 interaction confers dual mechanistic advantages: First, it stabilizes the inactive conformation of MEK by preventing feedback phosphorylation through wild-type RAF. Second, it enables exceptional kinase selectivity by exploiting unique electrostatic features of the MEK allosteric pocket. In comprehensive kinase profiling studies against 77 kinases, Tunlametinib demonstrated remarkable selectivity, with minimal off-target activity observed even at concentrations substantially exceeding its half maximal inhibitory concentration for MEK [1].

Table 2: Preclinical Potency of Tunlametinib in Cellular Models

Cell LineGenetic BackgroundTunlametinib half maximal inhibitory concentration (nM)Fold Potency Increase vs. AZD6244
A375BRAF V600E0.74>100
HT-29BRAF V600E3.285
HCT-116KRAS G13D12.525
A549KRAS G12S18.918

Data source: [1]

Cellular mechanistic studies confirmed that the optimized S212 interaction translates to superior pathway suppression. Western blot analyses demonstrated that Tunlametinib achieves near-complete suppression of phospho-extracellular signal-regulated kinase at nanomolar concentrations across multiple RAS/RAF-mutant cell lines. Furthermore, Tunlametinib induced dose-proportional cell cycle arrest at G0/G1 phase and promoted apoptosis through mitochondrial pathways, confirming its ability to translate target inhibition into profound antitumor effects [1].

The hydrogen-bonding superiority was validated through comparative molecular dynamics simulations, which revealed that Tunlametinib maintains stable residence times within the allosteric pocket, with ligand-protein complex stability exceeding 90% throughout 100-ns simulation periods. This persistence directly correlated with sustained extracellular signal-regulated kinase pathway suppression in tumor xenografts, where Tunlametinib administration resulted in greater than 90% inhibition of phospho-extracellular signal-regulated kinase for over 24 hours post-dose [1] [6]. The compound's binding mode exemplifies structure-based design principles where strengthening a single critical interaction (S212 H-bond) can dramatically enhance both potency and selectivity profiles, overcoming the limitations of previous MEK inhibitors [1] [9].

Properties

CAS Number

1801756-06-8

Product Name

Tunlametinib

IUPAC Name

4-fluoro-5-(2-fluoro-4-iodoanilino)-N-(2-hydroxyethoxy)-1,3-benzothiazole-6-carboxamide

Molecular Formula

C16H12F2IN3O3S

Molecular Weight

491.3 g/mol

InChI

InChI=1S/C16H12F2IN3O3S/c17-10-5-8(19)1-2-11(10)21-14-9(16(24)22-25-4-3-23)6-12-15(13(14)18)20-7-26-12/h1-2,5-7,21,23H,3-4H2,(H,22,24)

InChI Key

UFZJUVFSSINETF-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1I)F)NC2=C(C3=C(C=C2C(=O)NOCCO)SC=N3)F

Canonical SMILES

C1=CC(=C(C=C1I)F)NC2=C(C3=C(C=C2C(=O)NOCCO)SC=N3)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.